molecular formula C12H21NO4 B11869626 Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate CAS No. 93186-05-1

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate

Cat. No.: B11869626
CAS No.: 93186-05-1
M. Wt: 243.30 g/mol
InChI Key: UDDZNVSKLXPNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate.

    4-Piperidone ethylene acetal: Another spiro compound with similar structural features.

Uniqueness

This compound is unique due to its ester functional group, which allows for further chemical modifications. Its spiro structure also provides distinct steric and electronic properties, making it valuable in various applications.

Properties

CAS No.

93186-05-1

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3

InChI Key

UDDZNVSKLXPNPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCC2(CC1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.